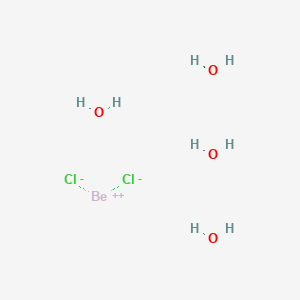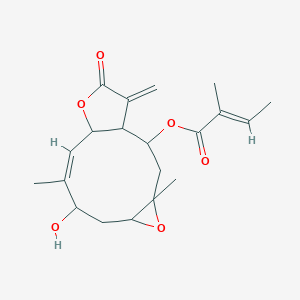![molecular formula C20H16BrClN2O6 B227897 2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in the alleviation of inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate have been extensively studied. It has been found to possess potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate is its potent anti-inflammatory, analgesic, and antipyretic properties. However, one of the limitations of this compound is its potential toxicity, which requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate. One potential direction is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of the potential applications of this compound in agriculture and material science.
Méthodes De Synthèse
The synthesis of 2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate involves the reaction between 2-(4-chlorophenyl) acetic acid and 5-bromo-2-hydroxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate |
|---|---|
Formule moléculaire |
C20H16BrClN2O6 |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
[2-[3-acetyl-5-(2-acetyloxy-5-bromophenyl)-2H-1,3,4-oxadiazol-2-yl]-4-chlorophenyl] acetate |
InChI |
InChI=1S/C20H16BrClN2O6/c1-10(25)24-20(16-9-14(22)5-7-18(16)29-12(3)27)30-19(23-24)15-8-13(21)4-6-17(15)28-11(2)26/h4-9,20H,1-3H3 |
Clé InChI |
OINJCXFMBPLADO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=C(C=CC(=C3)Cl)OC(=O)C |
SMILES canonique |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=C(C=CC(=C3)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



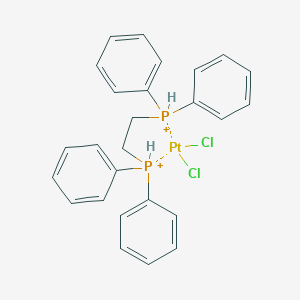
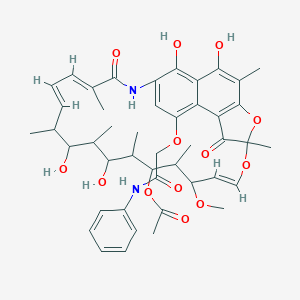

![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
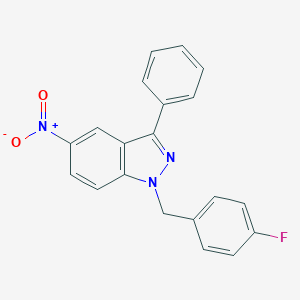
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)

![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
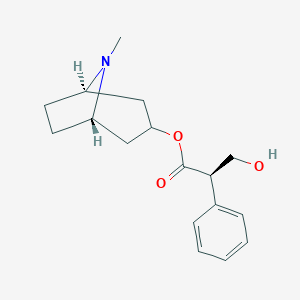
![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)
